Dolichyl palmitate
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Overview
Description
Dolichyl palmitate is an acyldolichol obtained by formal condensation of the hydroxy group of dolichol with the carboxy group of palmitic (hexadecanoic) acid. It has a role as a mammalian metabolite. It is an acyldolichol and a hexadecanoate ester.
Scientific Research Applications
1. Role in Digestive System Enzyme Activity
Dolichyl palmitate esterase, found in the pancreas and intestinal mucosa, plays a significant role in the digestive system. It promotes the absorption of dolichol from the diet by hydrolyzing various polyprenol esters despite their chain length differences (Keenan, Rice, & Adrian, 1982).
2. Methodology in Tissue Analysis
A novel method utilizing [3H]dolichyl palmitate for the purification and analysis of tissue dolichol on a nanomole scale has been established. This technique provides a more precise quantitation of dolichol levels in various tissues (Keller & Adair, 1977).
3. Insights into Human Tissue Composition
Analysis of dolichol in human tissues like liver and uterine tissue revealed a range of homologues with different isoprene units. This analysis enhances understanding of dolichyl palmitate's composition and its variance across different tissues (Freeman, Rupar, & Carroll, 1980).
4. Acyltransferase Activity in Liver Microsomes
Research on rat liver microsomes uncovered significant acyltransferase activity responsible for the esterification of dolichol, a process similar to retinol esterification. This finding has implications for understanding lipid metabolism in liver tissues (Keenan & Kruczek, 1976).
5. Influence on Cell Membrane Properties
Dolichol and its derivatives, like dolichyl phosphate, impact the structure and fluidity of model membranes, influencing lipid bilayer formation and phase transitions. This insight is crucial for understanding the role of dolichyl palmitate in cellular structures (Valtersson et al., 1985).
6. Role in Germination of Soybean Embryos
During the germination of soybean embryos, changes in the dolichyl fatty ester compositions have been observed. This study provides valuable information on the biochemical changes in plant tissues during critical growth stages (Ishinaga, Mukai, & Tanibe, 1990).
properties
Product Name |
Dolichyl palmitate |
---|---|
Molecular Formula |
C41H74O2 |
Molecular Weight |
599 g/mol |
IUPAC Name |
[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] hexadecanoate |
InChI |
InChI=1S/C41H74O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-33-41(42)43-35-34-40(7)32-24-31-39(6)30-23-29-38(5)28-22-27-37(4)26-21-25-36(2)3/h25,27,29,31,40H,8-24,26,28,30,32-35H2,1-7H3/b37-27+,38-29+,39-31- |
InChI Key |
UMGKAWSVZSRORY-JCZQIMENSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC(C)CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
synonyms |
dolichol palmitate dolichyl palmitate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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